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Compound of Interest

Compound Name: 3-Formylphenyl 3-chlorobenzoate

Cat. No.: B2655669

An In-depth Technical Guide on the Physicochemical Properties of 3-Formylphenyl 3-
chlorobenzoate

Abstract

3-Formylphenyl 3-chlorobenzoate is an aromatic ester containing both an aldehyde and a
chloro functional group. This document provides a detailed overview of its predicted solubility
and stability characteristics, which are crucial for its potential applications in research and
development, particularly in the fields of medicinal chemistry and materials science. Due to the
limited availability of direct experimental data for this specific molecule, this guide extrapolates
information from structurally related compounds and fundamental chemical principles. It also
outlines standard experimental protocols for determining these properties.

Chemical and Physical Properties

3-Formylphenyl 3-chlorobenzoate is a solid at room temperature with a molecular weight of
260.67 g/mol . Its structure, featuring a phenyl benzoate core with formyl and chloro
substituents, suggests a compound with limited aqueous solubility and moderate stability,
highly dependent on the environmental conditions.
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Parameter Predicted Value Basis for Prediction
Molecular Formula C14H9CIO3 -
Molecular Weight 260.67 g/mol -
) ) ] Based on similar aromatic

Appearance White to off-white solid

esters

] ] ] ) Based on substituted phenyl

Melting Point Not available; likely >100 °C

benzoates

K Not available; no ionizable The aldehyde proton is not
a

P groups acidic

Estimated based on the
LogP ~3.5-4.5 hydrophobicity of the chloro

and benzoate moieties

Solubility Profile

The solubility of 3-Formylphenyl 3-chlorobenzoate is expected to be low in aqueous

solutions due to its predominantly hydrophobic nature. The presence of the polar formyl group

may slightly enhance its solubility in polar organic solvents.
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Solvent

Predicted Solubility

Rationale

Water

Very low (<0.1 mg/mL)

The hydrophobic benzene
rings and the chloro
substituent dominate the

molecule's character.

Methanol

Moderately soluble

The polar hydroxyl group of
methanol can interact with the

ester and formyl groups.

Ethanol

Moderately soluble

Similar to methanol, ethanol
can engage in polar

interactions.

Acetone

Soluble

The polar aprotic nature of
acetone is suitable for

dissolving aromatic esters.

Dichloromethane

Soluble

A non-polar organic solvent
that can effectively solvate the

aromatic rings.

Dimethyl Sulfoxide (DMSO)

Highly soluble

A polar aprotic solvent known
for its ability to dissolve a wide

range of organic compounds.

Hexane

Sparingly soluble to insoluble

The polarity of the ester and
formyl groups is too high for

this non-polar solvent.

Stability Profile

The stability of 3-Formylphenyl 3-chlorobenzoate is primarily dictated by the ester linkage,

which is susceptible to hydrolysis. The formyl group can also undergo oxidation.
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Condition

Predicted Stability

Degradation Pathway

Acidic pH

Labile

Acid-catalyzed hydrolysis of
the ester bond to form 3-
formylphenol and 3-

chlorobenzoic acid.

Neutral pH

Relatively stable

Slow hydrolysis of the ester
bond may occur over extended

periods.

Basic pH

Highly labile

Base-catalyzed
(saponification) hydrolysis of
the ester bond, which is
typically much faster than acid-

catalyzed hydrolysis.

Temperature

Degradation at elevated

temperatures

Thermal decomposition may
occur, and the rate of
hydrolysis will increase with

temperature.

Light (Photostability)

Potentially labile

Aromatic compounds can be
susceptible to
photodegradation. The
presence of the chromophoric
formyl and benzoate groups
may lead to reactivity upon

exposure to UV light.

Oxidative Stress

Potentially labile

The aldehyde (formyl) group is
susceptible to oxidation to a

carboxylic acid group, forming
3-(3-chlorobenzoyloxy)benzoic

acid.

Experimental Protocols
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The following are standard methodologies for experimentally determining the solubility and
stability of a compound like 3-Formylphenyl 3-chlorobenzoate.

Solubility Determination: Shake-Flask Method

This is a common method for determining the equilibrium solubility of a compound.

e Preparation: An excess amount of 3-Formylphenyl 3-chlorobenzoate is added to a known
volume of the desired solvent in a sealed flask.

» Equilibration: The flask is agitated (e.g., on a shaker bath) at a constant temperature for a
defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

» Phase Separation: The suspension is allowed to stand, or it is centrifuged to separate the
undissolved solid from the saturated solution.

e Quantification: A sample of the clear supernatant is carefully removed, diluted appropriately,
and the concentration of the dissolved compound is determined using a suitable analytical
technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Preparation Equilibration Phase Separation Quantification

Add excess solid to solvem\ (Agnate at constant temperature\ (Ce‘nmfuge to}separale\ (Ex!ract clear supernatant Dilute sample Analyze by HPLC
k (24-48 hours) ) kSth and liquid phases) k
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Caption: Workflow for solubility determination using the shake-flask method.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are conducted to identify the likely degradation products and
pathways of a compound under stress conditions.

o Stock Solution Preparation: A stock solution of 3-Formylphenyl 3-chlorobenzoate is
prepared in a suitable solvent (e.g., acetonitrile or methanol).
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o Stress Conditions: Aliquots of the stock solution are subjected to various stress conditions:

Acidic Hydrolysis: Diluted with a strong acid (e.g., 0.1 M HCI) and heated.

(¢]

o Basic Hydrolysis: Diluted with a strong base (e.g., 0.1 M NaOH) at room temperature or

with gentle heating.
o Oxidative Degradation: Treated with an oxidizing agent (e.g., 3% H202).
o Thermal Degradation: The solid compound or a solution is heated in an oven.

o Photodegradation: A solution is exposed to a controlled light source (e.g., Xenon lamp)
that mimics sunlight.

» Time Points: Samples are taken at various time points from each stress condition.

e Analysis: The samples are analyzed by a stability-indicating HPLC method to separate the
parent compound from any degradation products. Mass spectrometry (LC-MS) can be used
to identify the structure of the degradants.
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Caption: Logical diagram of forced degradation studies for stability assessment.

Potential Degradation Pathways
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The primary degradation pathway for 3-Formylphenyl 3-chlorobenzoate is expected to be the
hydrolysis of the ester bond.

Conditions

Products
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Caption: Predicted hydrolytic degradation pathway of 3-Formylphenyl 3-chlorobenzoate.

Conclusion

While specific experimental data for 3-Formylphenyl 3-chlorobenzoate is not readily available
in the public domain, its chemical structure allows for reliable predictions of its solubility and
stability. It is expected to be a hydrophobic compound with low aqueous solubility but good
solubility in polar aprotic solvents like DMSO. The ester linkage is the most probable site of
degradation, particularly under basic conditions. The provided experimental protocols offer a
robust framework for any researcher or drug development professional seeking to formally
characterize this molecule. These investigations are essential for determining its suitability for
further development and application.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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